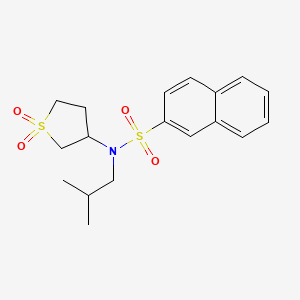![molecular formula C10H16O4 B2364836 (1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid CAS No. 2059917-95-0](/img/structure/B2364836.png)
(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the compound’s 3D structure, including bond lengths, bond angles, and conformation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Conformational Restriction in Bioactive Compounds
The cyclopropane ring in compounds like (1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid is used effectively to restrict the conformation of biologically active compounds. This helps in improving their activity and investigating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Novel Derivatives
Cyclopropane rings like those in the subject compound are used in synthesizing novel purine and pyrimidine derivatives, which show interesting conformational characteristics relevant to biological activities (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).
Mass Spectrometric Characterization
These cyclopropane derivatives are studied under atmospheric pressure ionization conditions using multi-stage mass spectrometry, aiding in the characterization of their stereoisomeric forms (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Inhibitory Effects in Biochemistry
Compounds with cyclopropane structures have been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in the treatment of diseases like Alzheimer's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Photochemical Intramolecular Cyclopropanation
The compound's derivatives are also obtained through photochemical intramolecular cyclopropanation reactions, leading to various structurally interesting molecules (Maas, Daucher, Maier, & Gettwert, 2004).
Crystal and Molecular Structure Analysis
The crystal structure of related cyclopropane derivatives provides insights into their molecular conformation, essential for understanding their reactivity and interaction with other molecules (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTBJYSXNXESMQ-LDWIPMOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)

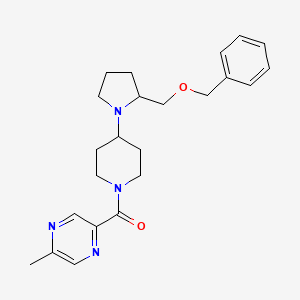
![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)
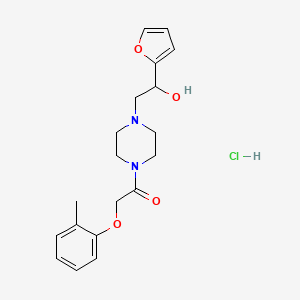
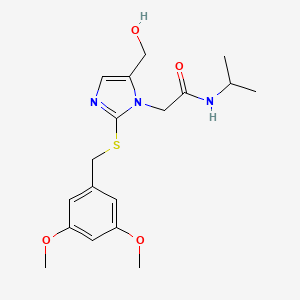
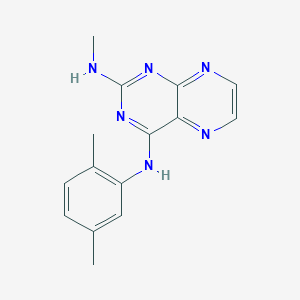
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)
![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)

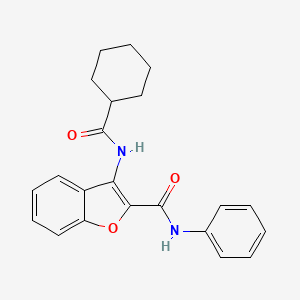
![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)
